

Application Notes & Protocols: Formulating Deanol Aceglumate for Topical Skin Application

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Compound of Interest

Compound Name: *Deanol aceglumate*

Cat. No.: *B1669962*

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Introduction

Deanol aceglumate, the acetylglutamic acid salt of 2-(dimethylamino)ethanol (DMAE), is a compound investigated for its potential benefits in cosmetic dermatology.[1][2] DMAE, a precursor to the neurotransmitter acetylcholine, has been associated with effects such as increased skin firmness and a reduction in the appearance of fine lines and wrinkles.[3][4] As a hydrophilic molecule, the primary challenge in formulating **Deanol aceglumate** for topical application is to ensure its effective penetration through the lipophilic stratum corneum to reach its target sites within the epidermis and dermis.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pre-formulation, formulation, and in vitro evaluation of topical preparations containing **Deanol aceglumate**. The protocols outlined herein are intended to serve as a foundational framework for developing stable and efficacious topical delivery systems.

Physicochemical Properties of Deanol Aceglumate

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.[7] Key properties for **Deanol aceglumate** are summarized below.

Property	Value	Source
Chemical Name	(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol	[8]
Synonyms	Deanolo aceglumato, Deanoli aceglumas	[8]
CAS Number	3342-61-8	[8]
Molecular Formula	C11H22N2O6	[8]
Molecular Weight	278.30 g/mol	[8][9]
Appearance	Solid at room temperature	[8]
Hydrogen Bond Donor Count	4	[8]
Hydrogen Bond Acceptor Count	7	[8]
Water Solubility	Deanol (DMAE component) is miscible with water.	[10]

Pre-Formulation Studies

Pre-formulation studies are critical for characterizing the API and informing the selection of appropriate excipients and a suitable dosage form.[11]

Protocol: Solubility Assessment

Objective: To determine the solubility of **Deanol aceglumate** in various cosmetic and pharmaceutical solvents to identify suitable vehicles for formulation.

Methodology:

- Prepare saturated solutions of **Deanol aceglumate** in a range of solvents (e.g., purified water, ethanol, propylene glycol, glycerin, PEG 400) at controlled temperatures (e.g., 25°C and 32°C, to simulate skin temperature).[12]
- Equilibrate the solutions for 24 hours with continuous agitation.

- Centrifuge the samples to sediment any undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Quantify the concentration of **Deanol aceglumate** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[\[13\]](#)[\[14\]](#)
- Express solubility in mg/mL.

Solvent	Temperature (°C)	Solubility (mg/mL) (Representative Data)
Purified Water	25	> 200
Propylene Glycol	25	> 150
Glycerin	25	> 100
Ethanol (95%)	25	~ 50
PEG 400	25	> 150
Isopropyl Myristate	25	< 1

Protocol: pH-Stability Profile

Objective: To evaluate the chemical stability of **Deanol aceglumate** across a range of pH values relevant to topical formulations (typically pH 4.0-7.0).

Methodology:

- Prepare buffered solutions at various pH levels (e.g., 4.0, 5.0, 5.5, 6.0, 7.0).
- Dissolve a known concentration of **Deanol aceglumate** in each buffered solution.
- Store the solutions at controlled temperatures (e.g., 25°C and 40°C) to assess stability under normal and accelerated conditions.[\[7\]](#)[\[15\]](#)
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples.

- Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of **Deanol aceglumate**.
- Calculate the percentage of degradation over time for each pH condition.

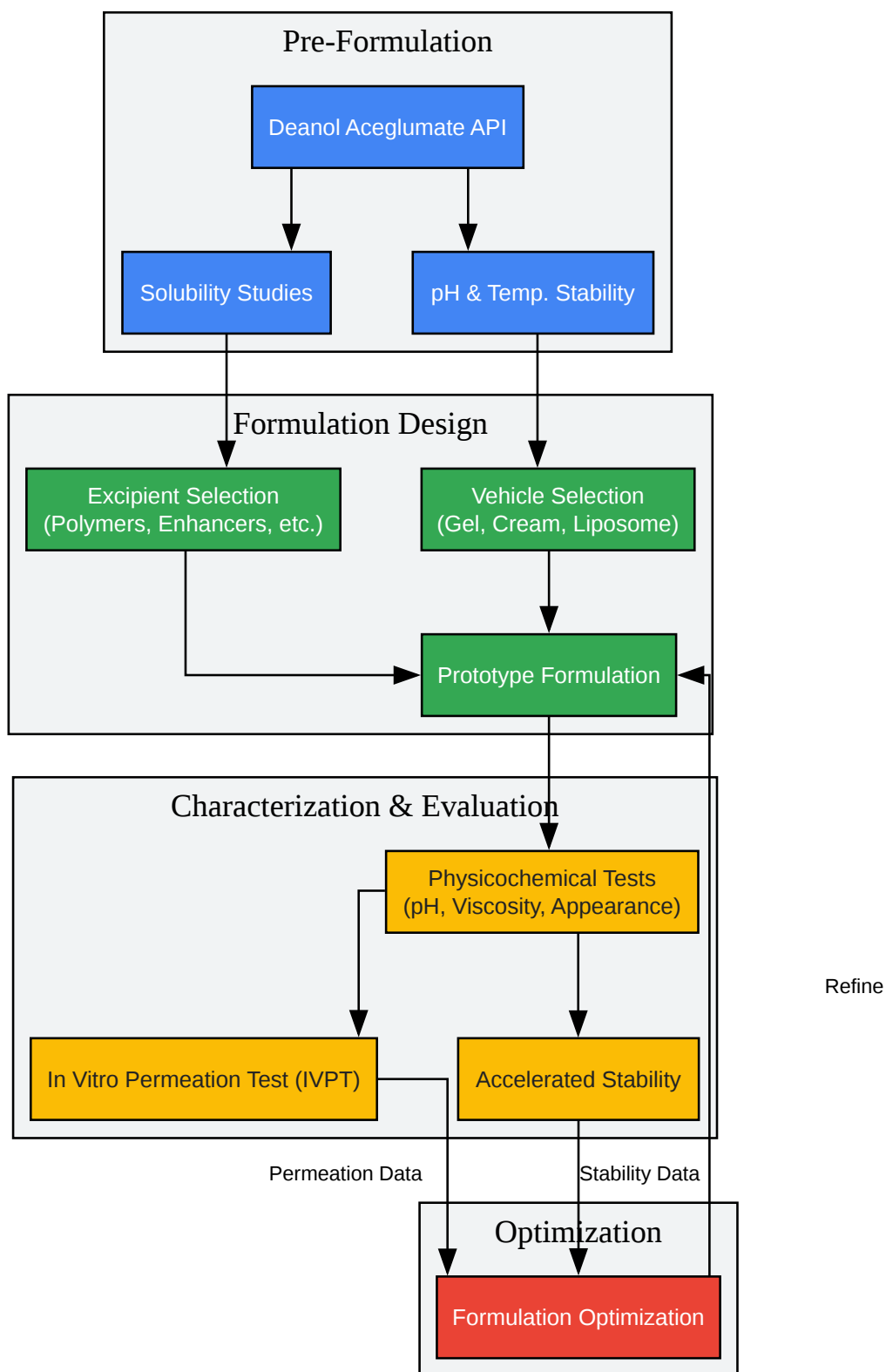
pH	Temperature (°C)	% Degradation at 12 Weeks (Representative Data)
4.0	40	< 10%
5.5	40	< 5%
7.0	40	< 8%

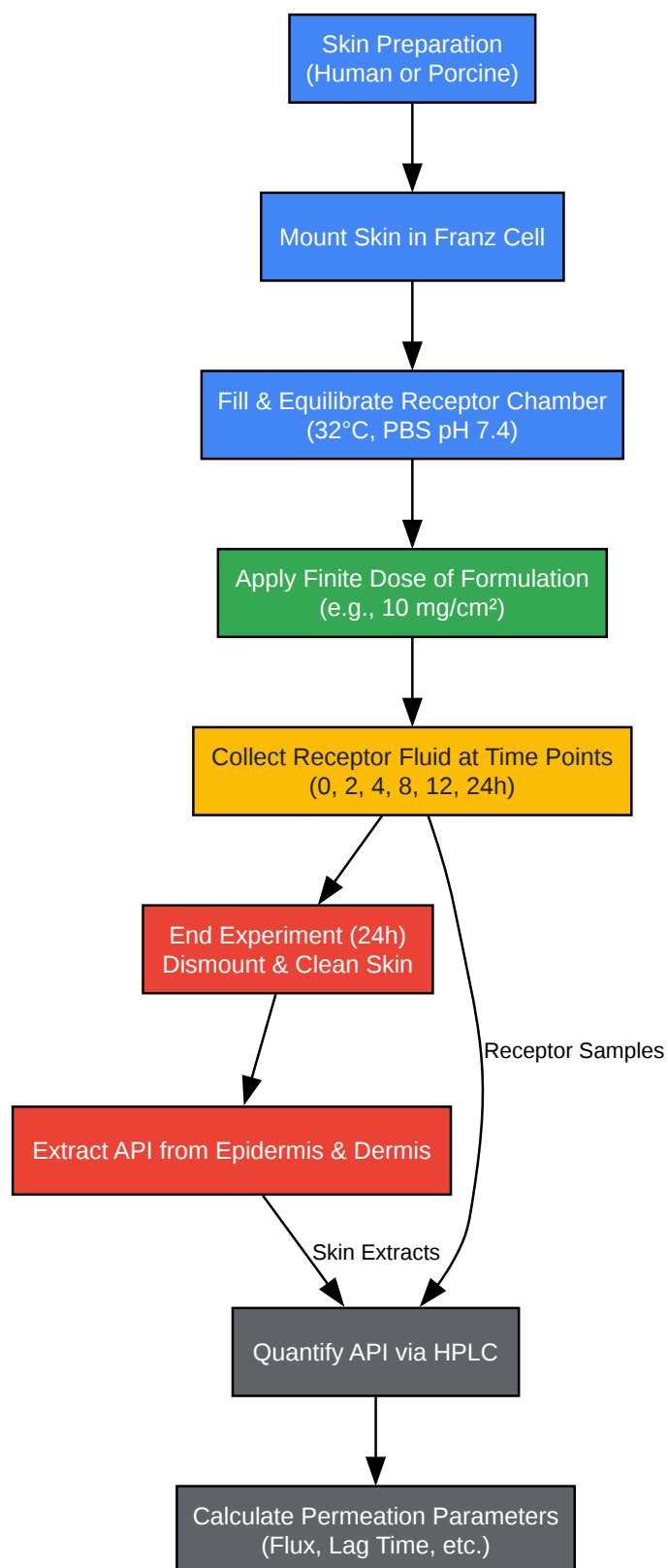
Formulation Development Strategies

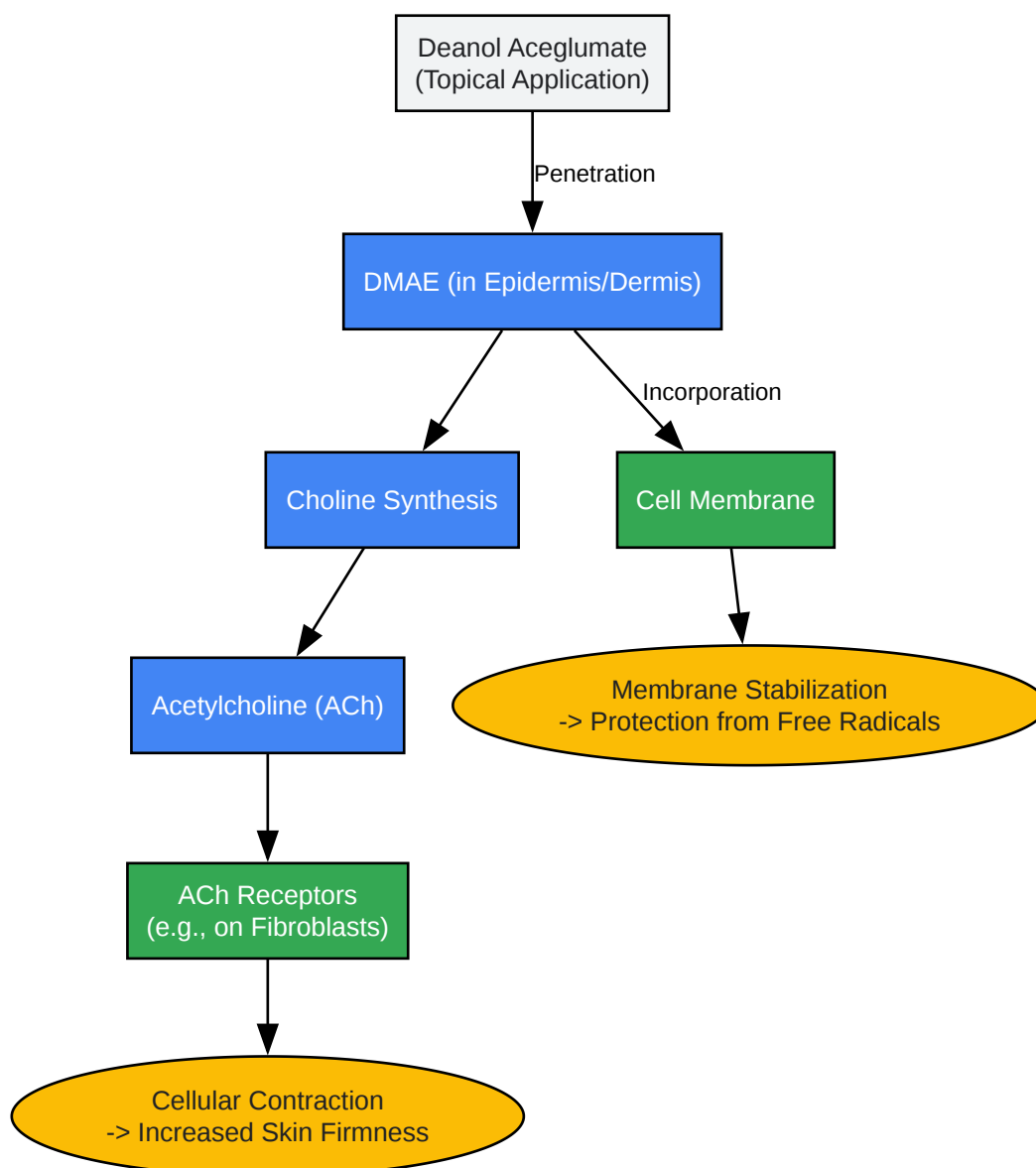
Given its hydrophilic nature, formulation strategies for **Deanol aceglumate** should focus on enhancing its penetration through the skin barrier.[\[5\]](#) The choice of formulation vehicle is as important as the active molecule itself.[\[11\]](#)

- Simple Hydrophilic Vehicles: Oil-in-water (O/W) creams or aqueous gels can serve as primary vehicles. The pH should be optimized for stability and skin compatibility (typically between 5.0 and 6.0).
- Penetration Enhancers: Excipients such as glycols (propylene glycol), terpenes (nerolidol), or fatty acids (oleic acid) can be incorporated to reversibly disrupt the stratum corneum lipids and improve drug permeation.[\[16\]](#)[\[17\]](#)
- Advanced Delivery Systems: Encapsulation technologies can improve stability and skin penetration.
 - Liposomes: These vesicles can encapsulate hydrophilic drugs like **Deanol aceglumate**, shielding them from degradation and potentially enhancing delivery into deeper skin layers.[\[5\]](#)[\[18\]](#)
 - Microemulsions: These thermodynamically stable systems of oil, water, and surfactant can increase the solubility and skin permeation of both hydrophilic and lipophilic compounds.

[19]







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